N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride
Description
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride is a complex organic compound that features a cyclohexene ring, a dimethoxyphenyl group, and a propan-1-amine moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-17(20-13-12-15-8-6-5-7-9-15)16-10-11-18(21-2)19(14-16)22-3;/h8,10-11,14,17,20H,4-7,9,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLYIRZPOYBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NCCC2=CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride typically involves multiple steps:
Formation of the Cyclohexenyl Intermediate: This can be achieved through the partial hydrogenation of benzene to form cyclohexene.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of cyclohexene with 3,4-dimethoxybenzaldehyde under acidic conditions to form the corresponding alcohol, which is then reduced to the desired intermediate.
Formation of the Propan-1-amine Moiety: The final step involves the reaction of the intermediate with propan-1-amine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure.
Cyclohexene: A simpler hydrocarbon with a cyclohexene ring.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexene ring and additional functional groups.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride is unique due to its combination of a cyclohexene ring, a dimethoxyphenyl group, and a propan-1-amine moiety, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
